Z-Pro-phe-his-leu-leu-val-tyr-ser-4M-betana Z-Pro-phe-his-leu-leu-val-tyr-ser-4M-betana
Brand Name: Vulcanchem
CAS No.:
VCID: VC16537810
InChI: InChI=1S/C68H85N11O13/c1-40(2)29-51(72-63(85)55(34-48-36-69-39-70-48)74-61(83)53(31-43-17-10-8-11-18-43)75-66(88)57-23-16-28-79(57)68(90)92-38-45-19-12-9-13-20-45)60(82)73-52(30-41(3)4)64(86)78-59(42(5)6)67(89)76-54(32-44-24-26-49(81)27-25-44)62(84)77-56(37-80)65(87)71-47-33-46-21-14-15-22-50(46)58(35-47)91-7/h8-15,17-22,24-27,33,35-36,39-42,51-57,59,80-81H,16,23,28-32,34,37-38H2,1-7H3,(H,69,70)(H,71,87)(H,72,85)(H,73,82)(H,74,83)(H,75,88)(H,76,89)(H,77,84)(H,78,86)/t51-,52-,53-,54-,55-,56-,57-,59-/m0/s1
SMILES:
Molecular Formula: C68H85N11O13
Molecular Weight: 1264.5 g/mol

Z-Pro-phe-his-leu-leu-val-tyr-ser-4M-betana

CAS No.:

Cat. No.: VC16537810

Molecular Formula: C68H85N11O13

Molecular Weight: 1264.5 g/mol

* For research use only. Not for human or veterinary use.

Z-Pro-phe-his-leu-leu-val-tyr-ser-4M-betana -

Specification

Molecular Formula C68H85N11O13
Molecular Weight 1264.5 g/mol
IUPAC Name benzyl (2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-hydroxy-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C68H85N11O13/c1-40(2)29-51(72-63(85)55(34-48-36-69-39-70-48)74-61(83)53(31-43-17-10-8-11-18-43)75-66(88)57-23-16-28-79(57)68(90)92-38-45-19-12-9-13-20-45)60(82)73-52(30-41(3)4)64(86)78-59(42(5)6)67(89)76-54(32-44-24-26-49(81)27-25-44)62(84)77-56(37-80)65(87)71-47-33-46-21-14-15-22-50(46)58(35-47)91-7/h8-15,17-22,24-27,33,35-36,39-42,51-57,59,80-81H,16,23,28-32,34,37-38H2,1-7H3,(H,69,70)(H,71,87)(H,72,85)(H,73,82)(H,74,83)(H,75,88)(H,76,89)(H,77,84)(H,78,86)/t51-,52-,53-,54-,55-,56-,57-,59-/m0/s1
Standard InChI Key LTBPAKALJZQCNH-IILMAXQXSA-N
Isomeric SMILES CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CO)C(=O)NC2=CC3=CC=CC=C3C(=C2)OC)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@@H]6CCCN6C(=O)OCC7=CC=CC=C7
Canonical SMILES CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)NC2=CC3=CC=CC=C3C(=C2)OC)NC(=O)C(CC4=CN=CN4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C6CCCN6C(=O)OCC7=CC=CC=C7

Introduction

Z-Pro-phe-his-leu-leu-val-tyr-ser-4M-betana is a synthetic peptide composed of a specific sequence of amino acids: proline, phenylalanine, histidine, two leucine residues, valine, tyrosine, serine, and an additional modification denoted by "4M-betana." The "Z" prefix indicates the presence of a benzyloxycarbonyl protecting group on the proline residue, which is commonly used in peptide synthesis to prevent unwanted reactions during the synthesis process.

Biological Activities and Potential Applications

Z-Pro-phe-his-leu-leu-val-tyr-ser-4M-betana has shown promise in various biological activities, making it a candidate for therapeutic development. Its potential applications include:

  • Enzyme Inhibition: The compound may exhibit enzyme inhibitory effects, which could be beneficial in treating conditions like hypertension.

  • Biochemical Research: It is used in studies to understand interactions with biological molecules, which is crucial for elucidating its therapeutic roles.

ApplicationDescription
Enzyme InhibitionPotential therapeutic agent for conditions like hypertension
Biochemical ResearchStudies on interactions with biological molecules for therapeutic development

Comparison with Similar Compounds

Several compounds share structural similarities with Z-Pro-phe-his-leu-leu-val-tyr-ser-4M-betana but differ in specific amino acid sequences or modifications. For example:

  • His-Pro-Phe-His-Leu-D-Leu-Val-Tyr: Known for strong renin inhibition but lacks serine and the 4M-betana modification.

  • Suc-Arg-Pro-Phe-His-Leu-Leu-Val-Tyr-MCA: Contains succinylated arginine and is used as a substrate for renin and proteinase A.

CompoundKey DifferencesUnique Features
His-Pro-Phe-His-Leu-D-Leu-Val-TyrLacks serine and 4M-betana modificationStrong renin inhibition
Suc-Arg-Pro-Phe-His-Leu-Leu-Val-Tyr-MCAContains succinylated arginineUsed as a substrate for enzymes

Research Findings and Future Directions

Research on Z-Pro-phe-his-leu-leu-val-tyr-ser-4M-betana focuses on understanding its interactions with biological molecules to elucidate its potential therapeutic roles. Studies typically involve in vitro and in vivo experiments to assess its efficacy and safety profile for clinical applications.

Study TypeObjective
In Vitro StudiesAssess biological activity and interaction with enzymes
In Vivo StudiesEvaluate efficacy and safety in animal models

Future research directions include exploring its potential as a therapeutic agent for various diseases, further optimizing its structure for improved biological activity, and conducting clinical trials to validate its safety and efficacy in humans.

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